![molecular formula C15H11ClN4O4 B213797 N-(2-chlorophenyl)-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide](/img/structure/B213797.png)
N-(2-chlorophenyl)-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorophenyl)-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as CNM-III-319 and has shown promise in various applications due to its unique chemical structure.
Wirkmechanismus
The mechanism of action of N-(2-chlorophenyl)-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in various cellular processes. This inhibition can lead to a reduction in inflammation, cell proliferation, and other processes that are associated with various diseases.
Biochemical and Physiological Effects:
Studies have shown that N-(2-chlorophenyl)-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide has various biochemical and physiological effects. These effects include a reduction in inflammation, cell proliferation, and the induction of apoptosis (cell death) in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-chlorophenyl)-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide in lab experiments is its potential as a multi-targeted agent. This means that it can potentially target multiple pathways and processes that are involved in various diseases. However, one limitation is that the mechanism of action is not fully understood, which can make it difficult to optimize its use in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(2-chlorophenyl)-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide. One direction is to further investigate its potential as an anti-cancer agent. Another direction is to study its potential as a treatment for Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action and optimize its use in lab experiments.
Synthesemethoden
The synthesis of N-(2-chlorophenyl)-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide involves a few steps. The first step involves the reaction of 2-chlorobenzaldehyde with 4-nitro-1H-pyrazole in the presence of a base. The resulting compound is then reacted with furfurylamine to yield the final product.
Wissenschaftliche Forschungsanwendungen
N-(2-chlorophenyl)-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide has been studied for its potential use in scientific research. It has shown promise in various applications, including as a potential anti-cancer agent, anti-inflammatory agent, and as a potential treatment for Alzheimer's disease.
Eigenschaften
Produktname |
N-(2-chlorophenyl)-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide |
---|---|
Molekularformel |
C15H11ClN4O4 |
Molekulargewicht |
346.72 g/mol |
IUPAC-Name |
N-(2-chlorophenyl)-5-[(4-nitropyrazol-1-yl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C15H11ClN4O4/c16-12-3-1-2-4-13(12)18-15(21)14-6-5-11(24-14)9-19-8-10(7-17-19)20(22)23/h1-8H,9H2,(H,18,21) |
InChI-Schlüssel |
IXSQEBDKPAMKSD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-])Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.